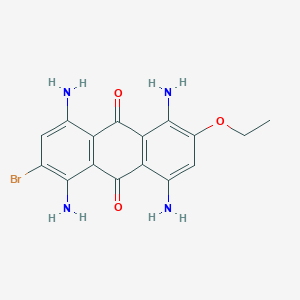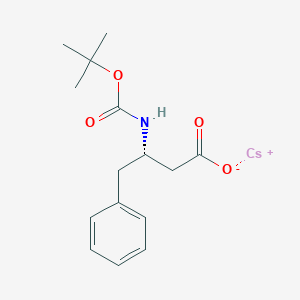
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chemical compound that features a cesium ion complexed with a tert-butoxycarbonyl (Boc) protected amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The protected amino acid is then reacted with cesium carbonate to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in coupling reactions to form new C-C, C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Potassium tert-butoxide (KOtBu): Used for various coupling reactions.
Major Products Formed
Free Amino Acid: Formed after deprotection of the Boc group.
Coupled Products: Formed through coupling reactions involving the phenyl group and other reactants.
Aplicaciones Científicas De Investigación
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the phenyl group The cesium ion may also play a role in stabilizing the compound and facilitating certain reactions
Comparación Con Compuestos Similares
Similar Compounds
Cesium(S)-3-amino-4-phenylbutanoate: Similar structure but without the Boc protection.
Potassium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with potassium instead of cesium.
Uniqueness
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to the presence of the cesium ion, which can influence the compound’s reactivity and stability. The Boc protection also provides a versatile functional group for further chemical modifications .
Propiedades
Fórmula molecular |
C15H20CsNO4 |
|---|---|
Peso molecular |
411.23 g/mol |
Nombre IUPAC |
cesium;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C15H21NO4.Cs/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
Clave InChI |
CDALTTNBOFULQY-YDALLXLXSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


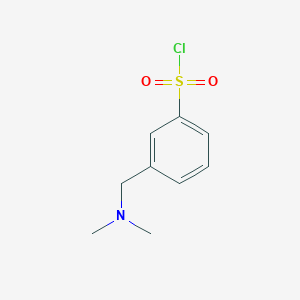
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
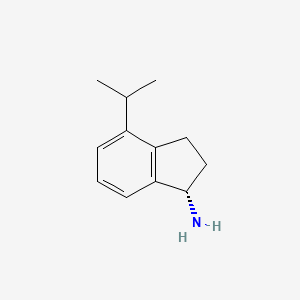
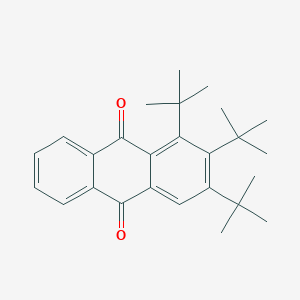

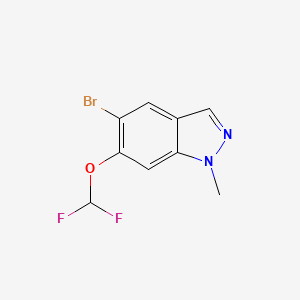
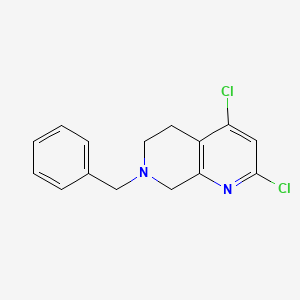

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
